
2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine, also known as M1 or M1-NPNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine is not fully understood. However, it has been proposed that 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine may act as a chelating agent, binding to metal ions and inhibiting their activity. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine can inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In vivo studies have demonstrated that 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine can improve memory and cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine is also readily available from commercial sources. However, 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has some limitations for lab experiments. It is not water-soluble, which can limit its applications in aqueous systems. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine is also relatively expensive compared to other morpholine derivatives.
未来方向
There are several future directions for the study of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is the development of new synthesis methods for 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine that are more efficient and environmentally friendly. The study of the environmental fate and toxicity of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine is also an important area for future research.
Conclusion:
In conclusion, 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. The synthesis method of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine involves the reaction of 1-naphthaldehyde with 2-methyl-2-amino-1-propanol in the presence of an acid catalyst. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine involves the reaction of 1-naphthaldehyde with 2-methyl-2-amino-1-propanol in the presence of an acid catalyst. The reaction leads to the formation of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine as a white crystalline powder. Other methods of synthesis have also been reported, including the use of different aldehydes and amines.
科学研究应用
2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been explored as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been used as a building block for the synthesis of various functional materials. In environmental science, 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been studied as a potential pollutant in water and soil.
属性
CAS 编号 |
109461-25-8 |
|---|---|
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC 名称 |
2-methyl-2-naphthalen-1-yl-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C18H23NO/c1-14(2)19-11-12-20-18(3,13-19)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,14H,11-13H2,1-3H3 |
InChI 键 |
IPAUXXNHTOHEGT-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCOC(C1)(C)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC(C)N1CCOC(C1)(C)C2=CC=CC3=CC=CC=C32 |
同义词 |
2-methyl-2-naphthalen-1-yl-4-propan-2-yl-morpholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
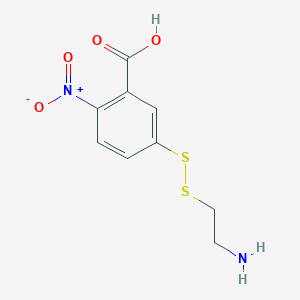

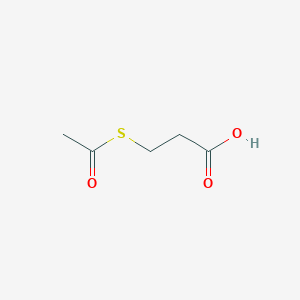
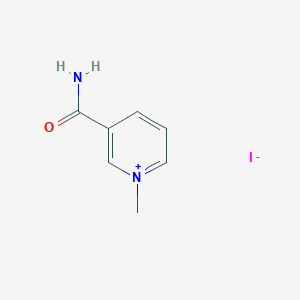

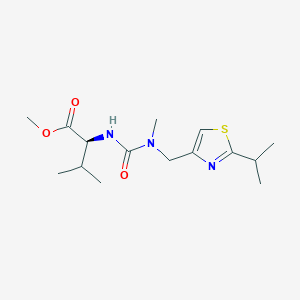


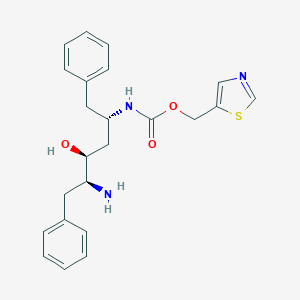
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)


![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)